ethyl 1-(4-methoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate
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Overview
Description
ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an indole core, a methoxyphenyl group, and a methylbenzenesulfonamido group
Preparation Methods
The synthesis of ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution, where a methoxy group is introduced to the phenyl ring.
Attachment of the Methylbenzenesulfonamido Group: This is typically done through sulfonamide formation, where a sulfonyl chloride reacts with an amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamido group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE include:
N-(1-(4-METHOXYPHENYL)ETHYL)-4-METHYLBENZENESULFONAMIDE: This compound shares a similar sulfonamido group but lacks the indole core.
4-((4-METHOXYPHENYL)AMINO)METHYL-N,N-DIMETHYLANILINE: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of ETHYL 1-(4-METHOXYPHENYL)-2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1H-INDOLE-3-CARBOXYLATE lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O5S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate |
InChI |
InChI=1S/C26H26N2O5S/c1-5-33-26(29)25-18(3)28(20-9-11-21(32-4)12-10-20)24-15-8-19(16-23(24)25)27-34(30,31)22-13-6-17(2)7-14-22/h6-16,27H,5H2,1-4H3 |
InChI Key |
YSDJIVSUWLNOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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